molecular formula C10H16ClN3O2 B2385515 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride CAS No. 2097937-24-9

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B2385515
CAS No.: 2097937-24-9
M. Wt: 245.71
InChI Key: GWOOQESPEVDFON-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 2-methyl-1,3-oxazole-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)-(2-methylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-7-5-11-3-4-13(7)10(14)9-6-15-8(2)12-9;/h6-7,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOOQESPEVDFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=COC(=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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